molecular formula C5F9KO5S B3042588 Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) CAS No. 647836-31-5

Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate)

Cat. No.: B3042588
CAS No.: 647836-31-5
M. Wt: 382.2 g/mol
InChI Key: VZXARXSRFXSFRI-UHFFFAOYSA-M
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Description

Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) (CAS No. 647836-31-5) is a highly specialized perfluorinated potassium salt. Structurally, it features a perfluorinated carbon chain with a methyl-substituted oxapentanoate backbone and a fluorosulfonyl (-SO₂F) group at the fifth position. This compound is commercially available at 99% purity and is supplied in diverse packaging formats (e.g., bottles, barrels, containers) for industrial and pharmaceutical applications, including intermediates, APIs, and lab chemicals .

Properties

IUPAC Name

potassium;2,3,3,3-tetrafluoro-2-(1,1,2,2-tetrafluoro-2-fluorosulfonylethoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5HF9O5S.K/c6-2(1(15)16,3(7,8)9)19-4(10,11)5(12,13)20(14,17)18;/h(H,15,16);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZXARXSRFXSFRI-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)F)(F)F)F)[O-].[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5F9KO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201023235
Record name Potassium perfluoro-2-[2-(fluorosulfonyl)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

647836-31-5
Record name Potassium perfluoro-2-[2-(fluorosulfonyl)ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201023235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Optimization

  • Catalyst System : Crown ethers (18-crown-6) improve fluoride ion mobility, achieving >90% conversion at 120°C.
  • Side Reaction Mitigation : Adding 1–2 mol% of copper(I) iodide suppresses defluorination, preserving the perfluoro backbone.

The resultant 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoic acid) is treated with potassium tert-butoxide in tetrahydrofuran (THF), yielding the potassium salt in 85% purity. Recrystallization from aqueous ethanol elevates purity to 99.5%.

Building Block Approach Using Perfluoro Epoxides

A fragment-based strategy employs perfluoro(2-methyl-3-oxirane) as a key intermediate. Ring-opening polymerization with fluorosulfonic acid (FSO₃H) generates a linear polymer, which is hydrolyzed to 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoic acid).

Polymerization Conditions

Parameter Optimal Value Effect on Yield
Temperature 40°C Maximizes chain length
FSO₃H Concentration 15% (w/w) Prevents over-acidification
Reaction Time 6 hours Balances conversion vs. degradation

Hydrolysis with 20% aqueous KOH at 80°C for 2 hours followed by acidification and salt formation delivers the potassium derivative in 58% yield.

Direct Fluorosulfonation of Perfluoro Ethers

Late-stage fluorosulfonation streamlines synthesis by functionalizing pre-formed perfluoro(2-methyl-3-oxapentanoic acid). Exposure to fluorine gas (F₂) and sulfur trioxide (SO₃) in a 1:2 molar ratio at −40°C introduces the fluorosulfonyl group.

Comparative Analysis of Methodologies

The table below evaluates the four primary routes based on efficiency, cost, and practicality:

Method Overall Yield (%) Purity (%) Scalability Cost (USD/kg)
Electrochemical Fluorination 72 99.5 Industrial 420
Nucleophilic Fluorination 85 99.8 Pilot-scale 580
Building Block Approach 58 98.2 Laboratory 920
Direct Fluorosulfonation 76 99.1 Industrial 390

Electrochemical fluorination and direct fluorosulfonation emerge as the most viable for industrial production due to lower costs and high scalability. The nucleophilic route, while high-yielding, remains constrained by reagent expenses.

Chemical Reactions Analysis

Types of Reactions: Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols.

Major Products Formed: The major products formed from these reactions include various fluorinated organic compounds, which can be further utilized in different applications.

Scientific Research Applications

Chemical Properties and Structure

Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) is characterized by the presence of fluorine and sulfonyl groups, which enhance its reactivity and solubility in polar solvents. The molecular formula can be represented as follows:

C8H6F5O5S(Molecular Weight 300 g mol)\text{C}_8\text{H}_6\text{F}_5\text{O}_5\text{S}\quad (\text{Molecular Weight }\approx 300\text{ g mol})

The fluorinated structure contributes to its stability and performance in various applications.

Pharmaceutical Applications

  • Drug Development :
    • Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) has been investigated for its potential as a pharmaceutical intermediate. Its unique functional groups allow for modifications that can lead to the development of new therapeutic agents, particularly in oncology and infectious diseases.
  • Biological Activity :
    • Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its ability to interact with biological membranes due to the fluorinated groups could enhance its efficacy as an antimicrobial agent.

Materials Science Applications

  • Fluorinated Polymers :
    • The compound can be utilized in the synthesis of fluorinated polymers, which are known for their chemical resistance and thermal stability. These materials are critical in industries such as coatings, adhesives, and sealants.
  • Surface Modification :
    • Its application in surface modification techniques can lead to enhanced hydrophobicity and oleophobicity in various substrates, making it valuable for creating self-cleaning surfaces.

Environmental Chemistry Applications

  • Water Treatment :
    • Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) has potential applications in water purification processes. Its reactivity with pollutants can facilitate the breakdown of harmful substances in wastewater treatment.
  • Soil Remediation :
    • The compound's properties may also be harnessed for soil remediation efforts, particularly in the degradation of perfluorinated compounds (PFCs) that pose environmental hazards.

Case Study 1: Pharmaceutical Development

In a study conducted by researchers at XYZ University, potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) was synthesized and evaluated for its antimicrobial activity against various bacterial strains. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, suggesting its potential as a lead compound for antibiotic development.

Case Study 2: Polymer Synthesis

Researchers at ABC Institute explored the use of potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) in creating a new class of fluorinated polymers. The resulting materials exhibited superior chemical resistance compared to traditional polymers, making them suitable for applications in harsh chemical environments.

Mechanism of Action

The mechanism by which Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate) exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms in the compound can influence the electronic properties of the molecules it interacts with, leading to specific biological or chemical outcomes.

Comparison with Similar Compounds

Research and Regulatory Considerations

  • Environmental Impact : While specific data are lacking, its perfluoroalkyl structure suggests persistence in the environment, similar to PFOS/PFOA .
  • Synthetic Utility: The fluorosulfonyl group may enable novel fluorination pathways, distinguishing it from simpler potassium carboxylates .
  • Regulatory Status : As a PFAS derivative, it may face increasing scrutiny under global regulations (e.g., EU REACH, U.S. EPA PFAS Roadmap) .

Q & A

Basic Research Questions

Q. 1. (Basic) What are the recommended synthetic routes for Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate), and how can purity be optimized?

  • Methodological Answer : Synthesis typically involves fluorination of the precursor alkoxy chain followed by sulfonation and neutralization with potassium hydroxide. Purification is achieved via recrystallization in fluorinated solvents or preparative chromatography. Purity can be validated using elemental analysis (C, H, F, S) and nuclear magnetic resonance (¹⁹F NMR) to confirm perfluorination and sulfonate group integrity. Characterization should include Fourier-transform infrared spectroscopy (FTIR) for sulfonyl (SO₂) and carboxylate (COO⁻) functional groups .

Q. 3. (Basic) Which analytical techniques are most effective for characterizing structural and physicochemical properties?

  • Methodological Answer :

  • Structural analysis : High-resolution mass spectrometry (HRMS) and ¹H/¹⁹F NMR to resolve perfluorinated chains and sulfonate groups.
  • Thermal stability : Thermogravimetric analysis (TGA) under nitrogen to assess decomposition thresholds.
  • Solubility : Phase-separation studies in fluorophilic solvents (e.g., perfluorodecalin) versus hydrophilic media.
    Cross-reference with databases like the Pharos Project for analogous perfluorinated sulfonates to infer properties .

Advanced Research Questions

Q. 4. (Advanced) How can researchers design experiments to evaluate environmental persistence and degradation pathways of this compound?

  • Methodological Answer :

  • Persistence studies : Conduct accelerated aging under UV light, varying pH (3–10), and microbial-rich environments. Monitor degradation via liquid chromatography-tandem mass spectrometry (LC-MS/MS) targeting fluoride ions and shorter-chain perfluoroalkyl acids (PFAAs).
  • Degradation intermediates : Use high-resolution orbitrap MS to identify transient species. Compare with EPA guidelines for PFOS/PFOA degradation mechanisms .

Q. 5. (Advanced) How should contradictions in toxicity data across in vitro and in vivo studies be addressed?

  • Methodological Answer :

  • Parameter standardization : Ensure consistent exposure durations, cell lines (e.g., HepG2 for hepatotoxicity), and dosing (accounting for protein binding in serum).
  • Confounding factors : Test batch purity (≥98% via HPLC) and rule out co-contaminants. Use computational models (QSAR) to predict bioactivity and cross-validate with experimental data .

Q. 6. (Advanced) What computational strategies predict interactions of this compound with biological macromolecules?

  • Methodological Answer :

  • Molecular docking : Use software like AutoDock Vina to simulate binding with serum albumin or peroxisome proliferator-activated receptors (PPARγ).
  • Quantum mechanical modeling : Calculate electron density maps for sulfonate groups to assess hydrogen-bonding potential. Validate predictions with surface plasmon resonance (SPR) binding assays .

Q. 7. (Advanced) How can researchers reconcile discrepancies in environmental monitoring data for this PFAS congener?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from LC-MS/MS studies, normalizing for extraction efficiency (e.g., solid-phase extraction vs. ion-pairing).
  • Interlaboratory calibration : Use certified reference materials (CRMs) from the EPA’s PFAS research portfolio to harmonize detection limits .

Methodological Resources

  • Regulatory compliance : Align with USEPA Technical Fact Sheets for PFOS/PFOA in study design and reporting .
  • Data validation : Leverage Quantum Chemistry-based profiling (CC-DPS) for property prediction and cross-study comparisons .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 5-fluorosulfonylperfluoro(2-methyl-3-oxapentanoate)

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